N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yl)benzamide
Overview
Description
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yl)benzamide is a complex organic compound that features a unique structure combining an oxazolo[4,5-b]pyridine moiety with a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the oxazolo[4,5-b]pyridine core. One common method involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous dimethylformamide (DMF), followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The resulting intermediate is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium(II) chloride and cesium carbonate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the availability of high-purity reagents. Industrial production would also focus on maximizing yield and minimizing impurities through advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential anticancer properties, showing activity against various human cancer cell lines.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Pharmaceutical Development: The compound is explored as a lead compound for developing new therapeutic agents.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Benoxaprofen: An anti-inflammatory agent with a benzoxazole skeleton, demonstrating the versatility of such fused heterocyclic systems.
Uniqueness
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-(propan-2-yl)benzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-14(2)15-8-10-16(11-9-15)21(26)24-18-6-3-5-17(13-18)22-25-20-19(27-22)7-4-12-23-20/h3-14H,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSBMMGHNCATLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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